molecular formula C10H9NO4 B12596701 2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 648416-46-0

2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B12596701
CAS No.: 648416-46-0
M. Wt: 207.18 g/mol
InChI Key: SGLNSVSUQQSGRW-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that features a hydroxymethyl group and a nitrophenyl group attached to a prop-2-en-1-one backbone. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable enone precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one.

    Reduction: Formation of 2-(Hydroxymethyl)-1-(4-aminophenyl)prop-2-en-1-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl and nitrophenyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-1-(4-aminophenyl)prop-2-en-1-one
  • 2-(Carboxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one
  • 2-(Hydroxymethyl)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of both a hydroxymethyl group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

648416-46-0

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-(hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C10H9NO4/c1-7(6-12)10(13)8-2-4-9(5-3-8)11(14)15/h2-5,12H,1,6H2

InChI Key

SGLNSVSUQQSGRW-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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